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  • Product: 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one
  • CAS: 886363-67-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one Introduction: The Significance of Privileged Scaffolds in Drug Discovery In the landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

Introduction: The Significance of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the morpholine and piperazine heterocycles are designated as "privileged structures."[1] This distinction arises from their frequent appearance in a multitude of biologically active compounds, demonstrating an inherent capacity to bind to a diverse range of biological targets.[1][2] The compound 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one incorporates both of these critical scaffolds, making a thorough understanding of its physicochemical properties essential for any drug development campaign. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a therapeutic candidate.

This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of the core physicochemical attributes of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one. It moves beyond a simple recitation of data, providing field-proven experimental protocols and the scientific rationale behind them. The aim is to equip scientists with the foundational knowledge required to effectively utilize this molecule in research and development endeavors.

Section 1: Core Molecular Attributes

A precise understanding of a compound's identity and structure is the bedrock of all subsequent analysis. The fundamental attributes of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one are summarized below.

IdentifierValueSource
IUPAC Name 1-morpholin-4-yl-3-piperazin-1-ylpropan-1-one[3]
CAS Number 886363-67-3[3]
Molecular Formula C₁₁H₂₁N₃O₂[3]
Molecular Weight 227.30 g/mol [3]
Canonical SMILES C1CN(CCN1)CCC(=O)N2CCOCC2[3]

Figure 1: 2D Chemical Structure

Caption: 2D structure of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one.

Section 2: Computed Physicochemical Properties and Their Implications

Computational models provide invaluable, high-throughput assessments of a molecule's properties, guiding initial experimental design and prioritization. The following table summarizes key computed properties for 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one.[3]

PropertyValueImplication in Drug Development
XLogP3-AA -1.3Indicates high hydrophilicity (water-solubility).[3] A negative LogP suggests the compound will preferentially partition into aqueous phases over lipid phases, which can enhance solubility but may limit passive diffusion across biological membranes like the blood-brain barrier.[4]
Topological Polar Surface Area (TPSA) 44.8 ŲRepresents the surface area of polar atoms. A TPSA below 90 Ų is often associated with good cell permeability. This value suggests a favorable balance for membrane transit.[3]
Hydrogen Bond Donor Count 1The secondary amine in the piperazine ring acts as a hydrogen bond donor. This contributes to water solubility and target binding interactions.[3]
Hydrogen Bond Acceptor Count 4The two oxygen atoms and the two tertiary nitrogen atoms can accept hydrogen bonds.[3] A high acceptor count enhances aqueous solubility and provides multiple points for interaction with biological targets.
Rotatable Bond Count 3This indicates a degree of conformational flexibility, which can be advantageous for fitting into a binding pocket but may also carry an entropic penalty upon binding.[3]

Section 3: Experimental Determination of Key Physicochemical Properties

While computational predictions are useful, experimentally determined data is the gold standard for regulatory submission and accurate modeling of a compound's behavior. The following sections detail robust, self-validating protocols for determining the most critical physicochemical parameters.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: The octanol-water partition coefficient (LogP) is a cornerstone of drug discovery, as it quantifies a compound's lipophilicity.[5] This property profoundly influences solubility, membrane permeability, plasma protein binding, and metabolic clearance. The Shake-Flask method, described here, is the universally recognized gold standard because it measures the partitioning of the compound under true equilibrium conditions, providing a highly reliable value.[6]

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: Prepare a saturated solution of 1-octanol in water and a saturated solution of water in 1-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

  • Standard Curve Generation: Prepare a series of known concentrations of the compound in a suitable solvent (e.g., methanol) and generate a standard curve using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

  • Partitioning: Accurately weigh a small amount of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one and dissolve it in the water-saturated octanol phase. Add an equal volume of the octanol-saturated water phase.

  • Equilibration: Vigorously shake the mixture in a separatory funnel for 30 minutes. Subsequently, allow the phases to separate completely by letting them stand for at least 24 hours at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: Carefully separate the two phases. Centrifuge each phase to remove any micro-emulsions. Dilute an aliquot of each phase and determine the concentration of the compound using the previously established HPLC-UV method.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[4]

  • Trustworthiness Validation: To ensure true equilibrium has been reached, perform the experiment in triplicate and consider analyzing samples at multiple time points (e.g., 24 and 48 hours). The LogP values should be consistent.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability.[8] Poor solubility can lead to low absorption from the gastrointestinal tract and challenges in formulating intravenous dosage forms. The thermodynamic solubility assay described here measures the equilibrium concentration of a compound in a specific buffer, providing the most accurate and relevant value for biopharmaceutical assessment.[9]

Experimental Protocol: Equilibrium Shake-Flask Method

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH, such as 7.4. Filter the buffer through a 0.22 µm filter.

  • Sample Preparation: Add an excess amount of solid 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one to a series of vials containing the pH 7.4 PBS. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C to mimic physiological conditions) for a defined period.

  • Trustworthiness Validation: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The measured solubility should plateau.

  • Sample Processing: At each time point, withdraw an aliquot and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: Analyze the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve to determine the concentration.

  • Data Reporting: Report the solubility in units such as mg/mL or µM. It is also critical to confirm that the solid material remaining at the end of the experiment is chemically and structurally identical to the starting material (e.g., via XRPD) to rule out any polymorphic transformations or degradation.[10]

Acidity Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[11] For 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one, the basic nitrogen atoms of the piperazine and morpholine rings are the key ionizable centers. The pKa dictates the compound's charge state in different physiological compartments (e.g., stomach vs. intestine), which in turn governs its solubility, absorption, and interaction with targets. Potentiometric titration is a highly accurate and direct method for pKa determination.[12]

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate a pH meter and electrode using at least three standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients.

  • Titration: While stirring the solution at a constant temperature, perform a titration by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more precise determination, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this derivative curve indicates the equivalence point. The pKa is the pH at half of this volume.

  • Trustworthiness Validation: The procedure should be performed in triplicate. Specialized software can be used to fit the titration curve and derive the pKa values, which is particularly useful for molecules with multiple, closely spaced pKa values.

Section 4: Integrated Physicochemical Profile and Development Workflow

The , when considered together, paint a picture of a highly polar, water-soluble molecule. The computed XLogP of -1.3 suggests that it will be well-solvated in aqueous environments.[3] This is further supported by the presence of five hydrogen bond acceptors and one donor. The basic nitrogen centers, particularly the secondary amine of the piperazine ring, will be protonated at physiological pH, further enhancing aqueous solubility.

This profile has significant implications for drug development. While the high solubility is advantageous for formulation, the compound's hydrophilicity may present a challenge for passive diffusion across lipid membranes. Its suitability for oral administration would depend on the balance between its high solubility and its potential reliance on active transport mechanisms for absorption.

The logical workflow for characterizing a novel compound like this one follows a multi-stage process, beginning with computational assessment and culminating in rigorous experimental validation.

G cluster_exp Experimental Validation start Compound Synthesis & Purification insilico In Silico Profiling (Computed Properties) start->insilico Initial Characterization exp_design Experimental Design insilico->exp_design Guides Experimentation solubility Aqueous Solubility (Shake-Flask) exp_design->solubility logp Lipophilicity (LogP) (Shake-Flask) exp_design->logp pka Acidity (pKa) (Potentiometry) exp_design->pka integration Data Integration & Analysis solubility->integration logp->integration pka->integration assessment Candidate Assessment (ADMET Profile) integration->assessment Informs Profile

Caption: Workflow for Physicochemical Characterization of a Drug Candidate.

Conclusion

1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one is a molecule defined by its hydrophilic character, a direct consequence of its dual heterocyclic nature and the presence of multiple hydrogen bond donors and acceptors. Its computed properties, including a negative LogP and a moderate TPSA, suggest excellent aqueous solubility but potentially limited passive membrane permeability. A robust experimental framework, grounded in gold-standard methodologies like the shake-flask method for LogP and solubility, and potentiometric titration for pKa, is essential to validate these predictions and build a reliable ADMET profile. This comprehensive physicochemical understanding is not merely an academic exercise; it is a critical prerequisite for advancing this, or any, compound through the rigorous and costly pipeline of drug discovery and development.

References

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available from: [Link].

  • PubChem. Piperazin-1-ylpropanol. National Center for Biotechnology Information. Available from: [Link].

  • Al-Ghorbani, M. et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Available from: [Link].

  • MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available from: [Link].

  • PubChem. 1-(Morpholin-4-yl)-3-(piperazin-1-yl)propan-1-one. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link].

  • PubChem. 3-[(4-Propan-2-ylpiperazin-1-yl)methyl]morpholine. National Center for Biotechnology Information. Available from: [Link].

  • Agilent. Determination of Log P for Compounds of Different Polarity. Available from: [Link].

  • ResearchGate. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link].

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link].

  • ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. Available from: [Link].

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. Available from: [Link].

  • National Institutes of Health. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link].

  • Master Organic Chemistry. How To Use a pKa Table. Available from: [Link].

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link].

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link].

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link].

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link].

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link].

  • Google Patents. Determination of log P coefficients via a RP-HPLC column.
  • YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. Available from: [Link].

Sources

Exploratory

Propan-1-one Scaffolds in Pharmacology: A Technical Guide to Synthesis, Evaluation, and Mechanistic Insights

This guide provides an in-depth exploration of propan-1-one containing compounds, a versatile class of molecules with significant and wide-ranging applications in pharmacology. We will delve into their synthesis, diverse...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of propan-1-one containing compounds, a versatile class of molecules with significant and wide-ranging applications in pharmacology. We will delve into their synthesis, diverse biological activities, and the underlying molecular mechanisms, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Propan-1-one Core in Medicinal Chemistry

The propan-1-one backbone, characterized by a three-carbon chain with a ketone functional group at the first position, serves as a privileged scaffold in the design of novel therapeutic agents. A particularly prominent subclass of these compounds are the chalcones, or 1,3-diphenyl-2-propen-1-ones, which are biosynthetic precursors to flavonoids and isoflavonoids.[1] The inherent reactivity of the α,β-unsaturated carbonyl system in many propan-1-one derivatives allows for interactions with various biological targets, leading to a broad spectrum of pharmacological effects. This guide will focus on the synthesis of these compounds and their demonstrated anti-inflammatory, anticonvulsant, and neuroprotective properties.

Synthesis of Propan-1-one Derivatives: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones and related propan-1-one compounds. This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[2]

General Protocol for Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines the fundamental steps for the synthesis of chalcones.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Aromatic ketone (e.g., acetophenone)

  • Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

  • Solvent (e.g., ethanol, methanol)

  • Dilute Hydrochloric Acid (HCl)

  • Crushed ice

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the aromatic ketone in a suitable solvent like ethanol.[3]

  • Catalyst Addition: While stirring the mixture at room temperature, slowly add an aqueous or alcoholic solution of the base catalyst (e.g., 10-60% NaOH or KOH).[3]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically stirred for several hours at room temperature.[4]

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[4]

  • Neutralization: Acidify the mixture by adding a few drops of dilute HCl to neutralize the excess base and facilitate the precipitation of the chalcone product. Check the pH to ensure it is around 7.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic impurities.[4]

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[4]

  • Drying and Characterization: Dry the purified crystals and characterize them using appropriate analytical techniques, such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

G cluster_synthesis Claisen-Schmidt Condensation Workflow Reactants Aromatic Aldehyde + Aromatic Ketone Solvent Dissolve in Ethanol Reactants->Solvent Base Add NaOH or KOH (catalyst) Solvent->Base Reaction Stir at Room Temperature Base->Reaction TLC Monitor by TLC Reaction->TLC Precipitation Pour into Ice Water TLC->Precipitation Neutralization Neutralize with dilute HCl Precipitation->Neutralization Filtration Filter and Wash Neutralization->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Purified Chalcone Purification->Product

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Pharmacological Activities and Evaluation

Propan-1-one compounds, particularly chalcones, exhibit a remarkable range of pharmacological activities. This section details some of the most significant therapeutic areas and the standard experimental protocols for their evaluation.

Anti-inflammatory Activity

Chalcone derivatives have demonstrated potent anti-inflammatory effects.[4] Their mechanism of action often involves the inhibition of key inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200g)

  • Carrageenan solution (1% w/v in sterile 0.9% saline)

  • Test compound (propan-1-one derivative)

  • Positive control (e.g., Phenylbutazone, 100 mg/kg)

  • Vehicle (e.g., 5% Tween 80)

  • Plethysmometer

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into control, standard, and test groups (n=5-6 per group).

  • Baseline Measurement: Measure the initial paw volume (Co) of the right hind paw of each rat using a plethysmometer.[5]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.[6]

  • Induction of Inflammation: After a specific pre-treatment time (typically 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.[5][6]

  • Paw Volume Measurement: Measure the paw volume (Ct) at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[5]

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV = Ct - Co.

G cluster_edema Carrageenan-Induced Paw Edema Assay Start Animal Grouping and Baseline Paw Measurement Admin Administer Test Compound, Control, or Vehicle Start->Admin Inject Inject Carrageenan into Paw Admin->Inject Measure Measure Paw Volume at Intervals (1-4h) Inject->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze Result Anti-inflammatory Efficacy Analyze->Result

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Anticonvulsant Activity

Certain propan-1-one derivatives have shown promising anticonvulsant properties, making them potential candidates for the treatment of epilepsy.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a standard preclinical model for identifying compounds that can prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[7]

Materials:

  • Male CF-1 or C57BL/6 mice

  • Electroshock apparatus with corneal electrodes

  • Electrode solution (0.9% saline)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Test compound

  • Vehicle

Step-by-Step Methodology:

  • Animal Preparation and Dosing: Administer the test compound or vehicle to the mice at various doses and at a specific time before the test.

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each mouse. Place the corneal electrodes on the eyes, ensuring good contact with the saline solution.[7]

  • Induction of Seizure: Deliver a 60 Hz alternating current (typically 50 mA for mice) for 0.2 seconds.[7]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive indication of anticonvulsant activity.[7][8]

  • Data Analysis: Determine the median effective dose (ED50) of the test compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Neuroprotective Activity

Propan-1-one analogs have been investigated for their potential to protect neurons from damage, a key therapeutic strategy for neurodegenerative diseases.[9]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced injury.

Materials:

  • Human neuroblastoma SH-SY5Y cell line

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or glutamate for an excitotoxicity model)

  • Test compound

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Plate reader

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate flasks until they reach the desired confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 6-OHDA or glutamate) to the wells containing the pre-treated cells and incubate for a specified period (e.g., 24 hours).[9]

  • Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Mechanisms of Pharmacological Action

The diverse biological activities of propan-1-one compounds stem from their ability to modulate multiple cellular and molecular pathways.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[10]

G cluster_inflammation Anti-inflammatory Mechanism of Chalcones Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK Chalcones Chalcones Chalcones->NFkB Inhibition Chalcones->MAPK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Chalcones can inhibit inflammatory pathways like NF-κB and MAPK.

Anticonvulsant Mechanisms

The anticonvulsant properties of some propan-1-one derivatives are thought to be mediated through multiple mechanisms. One proposed mechanism is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and compounds that enhance its action can reduce neuronal excitability.[11][12] Some chalcones may act as positive allosteric modulators of GABAA receptors.[13] Additionally, the inhibition of voltage-gated sodium channels is another potential mechanism, which would lead to the stabilization of neuronal membranes and a reduction in the rapid firing of neurons that underlies seizures.[12]

Neuroprotective Mechanisms

The neuroprotective effects of propan-1-one compounds are multifaceted and involve the modulation of various signaling pathways that are critical for neuronal survival and function. One key mechanism is the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn can activate sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[14][15] This cascade plays a crucial role in mitochondrial biogenesis and function, thereby protecting neurons from oxidative stress and apoptosis.[14] Furthermore, some chalcones have been shown to activate the Akt/Nrf2 pathway, leading to the expression of antioxidant enzymes that protect neurons from oxidative damage.[9]

G cluster_neuroprotection Neuroprotective Signaling Pathways of Chalcones Chalcones Chalcones AMPK AMPK Chalcones->AMPK Akt Akt Chalcones->Akt SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Mitochondria Mitochondrial Biogenesis & Function PGC1a->Mitochondria Neuroprotection Neuroprotection Mitochondria->Neuroprotection Nrf2 Nrf2 Akt->Nrf2 Antioxidants Antioxidant Enzymes Nrf2->Antioxidants Antioxidants->Neuroprotection

Caption: Chalcones can promote neuroprotection via AMPK/SIRT1/PGC-1α and Akt/Nrf2 pathways.

Quantitative Data Summary

The following table summarizes representative quantitative data for the pharmacological activities of select propan-1-one derivatives.

Compound ClassPharmacological ActivityAssayKey FindingsReference
ChalconesAnti-inflammatoryCarrageenan-induced paw edemaSignificant reduction in paw edema compared to control.[5]
Substituted Propan-1-onesAnticonvulsantMaximal Electroshock (MES) TestAbolition of tonic hindlimb extension, indicating anticonvulsant effect.[7]
Chalcone DerivativesNeuroprotectiveIn vitro neuronal cell cultureIncreased cell viability and protection against neurotoxin-induced cell death.[9]

Conclusion and Future Directions

Propan-1-one compounds, with chalcones as a prominent example, represent a versatile and promising scaffold for the development of new therapeutic agents. Their straightforward synthesis and diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects, make them attractive candidates for further investigation. Future research should focus on elucidating the structure-activity relationships to optimize their potency and selectivity, as well as conducting more extensive preclinical and clinical studies to validate their therapeutic potential. The mechanistic insights provided in this guide offer a solid foundation for the rational design of next-generation propan-1-one-based drugs.

References

  • Zhuang, C., et al. (2017). Chalcones: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2020). SciSpace. [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2022). PMC. [Link]

  • 2.7. Carrageenan-induced paw edema assay. (2018). Bio-protocol. [Link]

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  • Neuroprotective Role of Transchalcone in Parkinson's Disease through AMP-activated Protein Kinase-mediated Signaling Pathway. (2024). PubMed. [Link]

  • Chalcones reverse the anxiety and convulsive behavior of adult zebrafish. (2021). PubMed. [Link]

  • In vitro neurology assays. (n.d.). InnoSer. [Link]

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  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PubMed. [Link]

  • Seizure, Maximal Electroshock, Rat. (n.d.). Pharmacology Discovery Services. [Link]

  • (PDF) Neuroprotective Role of Transchalcone in Parkinson's Disease through AMP-activated Protein Kinase-mediated Signaling Pathway. (2024). ResearchGate. [Link]

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Foundational

potential therapeutic targets of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one Abstract The compound 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one represents a novel chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

Abstract

The compound 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one represents a novel chemical entity built upon two “privileged” heterocyclic scaffolds: morpholine and piperazine. While direct pharmacological data for this specific molecule is not extensively documented in public literature, its structural components are hallmarks of numerous clinically significant agents, particularly in oncology and neuropharmacology. This guide provides a comprehensive framework for researchers and drug development professionals to explore its therapeutic potential. We will delve into the rationale behind prioritizing specific molecular targets, grounded in the extensive history of its constituent moieties, and provide detailed, actionable protocols for target validation, from broad-based screening to in-depth cellular characterization.

Introduction: Deconstructing a Privileged Scaffold

The molecular architecture of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one is a deliberate convergence of two powerful pharmacophores linked by a flexible propanone chain. Both piperazine and morpholine rings are ubiquitous in drug discovery, valued for their favorable physicochemical properties, synthetic tractability, and ability to engage in a wide array of biological interactions.[1][2]

  • The Morpholine Moiety: This heterocycle is a cornerstone of many central nervous system (CNS) and anticancer drugs.[3][4] Its inclusion often improves solubility and metabolic stability. Critically, the oxygen atom can act as a key hydrogen bond acceptor, anchoring ligands into the active sites of enzymes, particularly kinases.[3]

  • The Piperazine Moiety: Recognized for its versatile binding properties, the piperazine ring is a common feature in agents targeting G-protein coupled receptors (GPCRs) and in various anticancer compounds.[2][5] It allows for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles.[5][6]

The combination of these scaffolds suggests that 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one is a prime candidate for investigation as an inhibitor of key signaling pathways implicated in cell growth, proliferation, and survival.

Prioritizing Therapeutic Targets: A Hypothesis-Driven Approach

Given the strong precedent set by morpholine-containing kinase inhibitors, the most logical and promising area of investigation for this compound is oncology, with a primary focus on the Phosphatidylinositol 3-kinase (PI3K) / Akt / mammalian Target of Rapamycin (mTOR) pathway .

Primary Hypothesis: Dual PI3K/mTOR Inhibition

The PI3K/mTOR signaling cascade is a central regulator of cellular metabolism, growth, and survival. Its aberrant activation is a frequent driver of tumorigenesis and therapeutic resistance across a wide spectrum of human cancers, including CNS tumors like glioblastoma.[3][4] Numerous morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR, leveraging the morpholine oxygen to form a critical hydrogen bond in the kinase hinge region.[3]

We hypothesize that 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one functions as an ATP-competitive inhibitor within this pathway, potentially targeting both PI3K and mTOR (a dual inhibitor), which can offer a more comprehensive blockade and mitigate feedback activation loops.[3]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Ser308 mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt P-Ser473 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Compound 1-Morpholin-4-yl-3- piperazin-1-yl-propan-1-one Compound->PI3K Inhibition Compound->mTORC1 Inhibition Compound->mTORC2 Inhibition

Caption: Hypothesized action on the PI3K/Akt/mTOR signaling pathway.

Experimental Validation: A Step-by-Step Technical Guide

To rigorously test our hypothesis, a multi-tiered validation approach is required, moving from broad, high-throughput screening to specific, mechanism-of-action studies.

Tier 1: Initial Target Engagement & Cytotoxicity Profiling

The first step is to confirm that the compound has biological activity against cancer cells and to gain an initial understanding of its kinase selectivity.

Initial_Screening_Workflow start Synthesize & Purify Compound cell_assay Cell Viability Assay (e.g., CellTiter-Glo®) start->cell_assay kinase_panel Broad Kinase Panel Screen (e.g., KinomeScan®) start->kinase_panel data_analysis Data Analysis: Determine IC50 & Kinase Hits cell_assay->data_analysis kinase_panel->data_analysis

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cellular Target Engagement: A Comparative Analysis for the Novel Compound 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

For researchers in drug discovery, the journey from a promising hit in a biochemical assay to a validated lead compound is fraught with challenges. A critical milestone in this path is confirming that a molecule engages...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the journey from a promising hit in a biochemical assay to a validated lead compound is fraught with challenges. A critical milestone in this path is confirming that a molecule engages its intended target within the complex and dynamic environment of a living cell. This guide provides a comparative overview of state-of-the-art methodologies for validating the cellular target engagement of a novel compound, exemplified by the hypothetical kinase inhibitor, 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one (hereafter referred to as "Compound-X").

The morpholine and piperazine moieties present in Compound-X are common scaffolds in kinase inhibitors, suggesting its potential activity against this enzyme class.[1][2] However, without empirical evidence of direct binding in a cellular context, any observed phenotypic effects remain correlational. This guide will compare three powerful techniques to obtain this crucial evidence: the label-free Cellular Thermal Shift Assay (CETSA®), the highly sensitive NanoBRET™ Target Engagement Assay, and the functional In-Cell Western™ Assay.

The overarching goal is to move beyond mere inference to direct observation, providing the confidence needed to advance a compound through the drug discovery pipeline.[3][4]

G cluster_0 Initial Discovery & Hypothesis cluster_1 Cellular Target Engagement Validation cluster_2 Decision Point Biochem_Assay Biochemical Screen (e.g., In Vitro Kinase Assay) Compound_X Compound-X Identified as a 'Hit' Biochem_Assay->Compound_X Phenotypic_Screen Phenotypic Screen (e.g., Cell Viability) Phenotypic_Screen->Compound_X Hypothesis Hypothesis: Compound-X binds Target-Y in cells Compound_X->Hypothesis CETSA CETSA (Biophysical - Label-Free) Hypothesis->CETSA Test Direct Binding NanoBRET NanoBRET (Biophysical - Proximity-Based) Hypothesis->NanoBRET Test Direct Binding ICW In-Cell Western (Functional Readout) Hypothesis->ICW Test Functional Consequence Decision Confident Target Engagement? CETSA->Decision NanoBRET->Decision ICW->Decision Go Proceed to Lead Optimization Decision->Go Yes NoGo Re-evaluate Hypothesis or Compound Decision->NoGo No CETSA_Workflow start Culture & Harvest Cells treat Treat Cells: - Vehicle Control - Compound-X start->treat aliquot Aliquot cell suspensions treat->aliquot heat Heat aliquots to different temperatures (e.g., 40°C to 70°C) aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse separate Separate soluble vs. precipitated proteins (Centrifugation) lyse->separate quantify Quantify soluble Target-Y (e.g., Western Blot, ELISA) separate->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot analyze Analyze for thermal shift (ΔTm) plot->analyze

Caption: High-level workflow for a classic CETSA experiment.

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Plate and grow cells (e.g., HEK293) to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a desired concentration of Compound-X (e.g., 10 µM) for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a buffered solution to a final concentration of ~10^7 cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute cooling step at 4°C.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine protein concentration using a BCA assay. Normalize samples to the same total protein concentration. Analyze the abundance of the target protein (Target-Y) in each sample via SDS-PAGE and Western Blot using a specific antibody.

  • Data Analysis: Quantify the band intensity for each temperature point. Normalize the data to the 40°C (no denaturation) sample. Plot the percentage of soluble protein against temperature for both vehicle and Compound-X treated samples to determine the melting temperature (Tm) and any observed shift (ΔTm).

NanoBRET™ Target Engagement Assay: The Quantitative Proximity Approach

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells in real-time. [5][6]The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). [7]When an unlabeled compound, like Compound-X, is introduced and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This change is dose-dependent and allows for the quantitative determination of intracellular affinity (IC50). [5]

Experimental Causality

NanoBRET is chosen when a highly quantitative measure of target occupancy and affinity inside the cell is required. [8][9]It excels at generating precise structure-activity relationships (SAR) in a physiological context. While it requires genetic modification of the target protein, the resulting data on compound affinity and residence time is unparalleled. [10][11]

NanoBRET_Principle cluster_0 No Competitor Compound cluster_1 Competitor Compound Added Target_NL Target-Y -NanoLuc Tracer Tracer BRET High BRET Signal Target_NL2 Target-Y -NanoLuc CompoundX Cmpd-X Tracer2 Tracer NoBRET Low BRET Signal

Caption: Principle of NanoBRET competitive displacement assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the target protein (Target-Y) fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Dosing: Prepare a serial dilution of Compound-X. Add the compound dilutions to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer (specific for Target-Y) to all wells at its predetermined optimal concentration. Incubate for 2 hours at 37°C to allow the binding to reach equilibrium.

  • Detection: Add the NanoLuc® substrate (furimazine) to all wells. Immediately measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to vehicle controls (0% inhibition) and a high-concentration control compound (100% inhibition). Plot the normalized BRET ratio against the log concentration of Compound-X and fit a sigmoidal dose-response curve to determine the IC50 value.

In-Cell Western™ Assay: The Functional Consequence

Target engagement should ultimately lead to a functional outcome. For a kinase inhibitor, the most direct functional consequence is the inhibition of substrate phosphorylation. The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in microplates that measures this downstream effect. [12]Cells are treated with the compound, fixed, and then simultaneously probed with two primary antibodies: one that recognizes the total amount of the target protein and another that recognizes the phosphorylated form of its substrate. [13]Near-infrared fluorescent secondary antibodies allow for the simultaneous detection and quantification of both signals, providing a normalized measure of target inhibition. [14]

Experimental Causality

An ICW is used to directly link the biophysical event of target binding to a functional cellular response. This is a crucial step in validating the mechanism of action. [15]A compound that shows target engagement in CETSA or NanoBRET but fails to inhibit downstream signaling in an ICW may be a non-functional binder, an allosteric modulator with unexpected effects, or may not be potent enough in the cellular milieu. [10]This assay provides a self-validating system: the total protein signal serves as an internal control for cell number and protein expression, increasing the trustworthiness of the phosphorylation data.

Comparative Analysis

To aid in selecting the appropriate method, the following table summarizes the key attributes of each technique.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementIn-Cell Western™ Assay
Principle Ligand-induced thermal stabilization [16]Bioluminescence Resonance Energy Transfer (BRET) [5]Quantitative Immunofluorescence [12]
Readout Biophysical bindingBiophysical binding (affinity, occupancy) [6]Downstream functional effect (inhibition)
Label-Free? Yes, for both compound and target [17]No, requires luciferase tag and fluorescent tracer [5]No, requires antibodies
Throughput Low to MediumHighHigh
Key Advantage No modifications needed; works with endogenous proteins [18]Live-cell quantitative affinity and residence time [11]Direct link between binding and function
Key Limitation Lower throughput; some proteins may not show a shift [18]Requires protein engineering and specific tracer [10]Indirect measure of engagement; requires phospho-specific antibody
Best For... Initial validation of direct binding in a native context.Precise IC50 determination and SAR in live cells.Confirming mechanism of action and functional impact.

Conclusion and Expert Recommendation

Validating that a compound engages its intended target inside a cell is a non-negotiable step in drug discovery. For a novel compound like 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one (Compound-X) , a tiered and orthogonal approach is recommended.

  • Start with CETSA: As a label-free method, CETSA provides the most unadulterated initial proof of biophysical interaction between Compound-X and its putative target in intact cells. A positive thermal shift is strong foundational evidence.

  • Quantify with NanoBRET: If CETSA is positive, developing a NanoBRET assay is the logical next step. This will provide quantitative data on the compound's intracellular potency (IC50) and can be used to rank analogs during lead optimization. This assay confirms the binding is specific and allows for a deeper understanding of the binding kinetics.

  • Confirm with In-Cell Western: Finally, demonstrating that the binding observed in CETSA and NanoBRET translates into inhibition of the target's downstream signaling via an In-Cell Western assay provides the crucial link between target engagement and cellular function.

By employing these complementary methods, researchers can build a robust, multi-faceted case for a compound's on-target activity, mitigating risks and enabling confident, data-driven decisions in the progression of new therapeutic agents.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Reinhard, F. B. M., et al. (2015). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [Link]

  • Al-Haddad, R., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Vasta, J. D., et al. (2018). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • Shaw, J. (2019). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate. [Link]

  • bioRxiv. (2025). MICRO-TAG enzyme complementation enables quantification of cellular drug-target engagement in temperature series. bioRxiv. [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cravatt, B. F., & Simon, G. M. (2007). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. [Link]

  • Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Bentham Science. [Link]

  • Li, J., et al. (2016). Label-free technologies for target identification and validation. MedChemComm. [Link]

  • Hughes, J. P., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Selvita. (n.d.). Target Engagement. Selvita. [Link]

  • Medicines Discovery Catapult. (n.d.). Target Identification and Validation at MDC. Medicines Discovery Catapult. [Link]

  • Li, J., et al. (2016). Label-free technologies for target identification and validation. RSC Publishing. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Shawali, A. S., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. [Link]

  • Crepha. (2024). A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. Crepha. [Link]

  • Glazunova, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Pharmaceuticals. [Link]

  • Zhang, H., et al. (2021). An update of label-free protein target identification methods for natural active products. RSC Chemical Biology. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS. [Link]

  • YouTube. (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube. [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. LI-COR Biosciences. [Link]

  • Technology Networks. (2022). Target Identification and Validation in Drug Development. Technology Networks. [Link]

  • PubMed. (2017). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. [Link]

  • ResearchGate. (2024). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. ResearchGate. [Link]

  • PubMed. (2019). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[16][19][20]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel chemical entity, 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one. Given the absence of this specific molecule in p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel chemical entity, 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one. Given the absence of this specific molecule in publicly available scientific literature, this document will serve as a detailed methodological blueprint for its initial investigation and comparison against established compounds. We will operate under a hypothetical scenario where this compound has been identified as a potent inhibitor of a specific kinase, for instance, p38 mitogen-activated protein kinase (p38 MAPK) , a key regulator of inflammatory responses.

The principles and experimental protocols detailed herein are designed to be broadly applicable for the rigorous assessment of any new chemical entity, ensuring scientific integrity and providing a solid foundation for further drug development.

The Criticality of Kinase Selectivity in Drug Development

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge in the development of selective kinase inhibitors. A lack of selectivity, or "off-target" activity, can lead to a variety of undesirable outcomes, including:

  • Toxicity: Inhibition of essential kinases can disrupt normal cellular functions, leading to adverse effects.

  • Reduced Efficacy: Off-target binding can reduce the concentration of the drug available to engage its intended target.

  • Misinterpretation of Biological Effects: The observed phenotype may be a result of a combination of on-target and off-target activities, complicating the understanding of the drug's mechanism of action.

Therefore, a thorough and early assessment of a compound's selectivity profile is paramount. This guide will walk through the essential steps to build a comprehensive cross-reactivity profile for 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one.

Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A tiered approach is often the most efficient for characterizing the selectivity of a novel compound. This typically begins with broad screening against a large panel of kinases, followed by more focused secondary assays to confirm and quantify the activity at any identified off-targets.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Data Analysis & Comparison A 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one (Novel Compound) B High-Throughput Kinase Panel Screening (e.g., Eurofins DiscoverX, Promega) A->B Single high concentration (e.g., 10 µM) C Identify Off-Target 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assays (IC50 determination) for primary target and off-targets C->D E Cell-Based Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->E F Functional Cellular Assays (e.g., downstream substrate phosphorylation) E->F G Selectivity Profiling & Comparison with reference compounds F->G G Stress Cellular Stress (UV, Osmotic Shock) MAPKKKs MAPKKKs (e.g., TAK1, ASK1) Stress->MAPKKKs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKKs MKK3_6 MKK3/6 MAPKKKs->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2/3 p38->MK2 phosphorylates Downstream Downstream Substrates (e.g., ATF2, HSP27) MK2->Downstream phosphorylates Inflammation Inflammation, Apoptosis Downstream->Inflammation

Figure 2: Simplified signaling pathway of the p38 MAPK cascade.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered approach for characterizing the cross-reactivity profile of a novel compound, using the hypothetical p38 MAPK inhibitor 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one as an example. The initial in vitro kinase panel screening, followed by IC50 determination for hits, provides a solid foundation for understanding the compound's selectivity.

The hypothetical data presented herein illustrates the importance of comparing a novel compound against established reference compounds to contextualize its selectivity profile. The identification of off-target activities, such as the hypothetical inhibition of VEGFR2, is a critical step that informs future medicinal chemistry efforts to improve selectivity and guides the design of subsequent in vivo studies to monitor for potential off-target related effects.

The next logical steps in the development of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one would be to confirm its on- and off-target activities in cell-based assays. Techniques like Western blotting to assess the phosphorylation of downstream substrates of p38 MAPK and VEGFR2 in relevant cell lines would provide invaluable data on the compound's functional activity and selectivity in a more physiological context.

References

This section would be populated with links to the specific assay kits (e.g., from Promega, Eurofins), review articles on kinase inhibitor selectivity, and seminal papers describing the reference compounds mentioned.

  • Eurofins DiscoverX KINOMEscan™: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. (This paper describes Doramapimod/BIRB 796). [Link]

Validation

Comparison Guide: Confirming the On-Target Activity of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one (Compound-M) Using CRISPR

A Senior Application Scientist's Guide to Target Validation In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Target Validation

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and the foundation of a successful therapeutic program, is unequivocally confirming that the compound engages and modulates its intended molecular target. This guide provides an in-depth comparison of methodologies for confirming the on-target activity of a novel small molecule, which we will refer to as Compound-M (1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one), a putative inhibitor of the PI3Kα signaling pathway.

We will focus on the application of CRISPR/Cas9 gene editing as a gold-standard method for target validation, offering a genetically controlled system to dissect a compound's true mechanism of action. This will be compared with alternative biochemical and genetic approaches, providing researchers with the context needed to design robust target validation cascades.

The Challenge: Is Compound-M a True PI3Kα Inhibitor?

Compound-M has been identified through a high-throughput screen as a potent inhibitor of cancer cell proliferation. Its chemical structure suggests potential activity against lipid kinases. The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit), is a hallmark of many cancers.

Our central hypothesis is that Compound-M exerts its anti-proliferative effects by directly inhibiting the PI3Kα protein. However, small molecules can often have multiple targets (a phenomenon known as polypharmacology), and off-target effects can confound interpretation. Therefore, we must design experiments that definitively link the compound's activity to the presence and function of PI3Kα.

CRISPR/Cas9: The Genetic Scalpel for Target Validation

CRISPR/Cas9 technology offers the most direct way to test our hypothesis. By creating a clean genetic knockout of the PIK3CA gene, we can assess how the absence of the target protein affects the cellular response to Compound-M. The underlying logic is simple yet powerful: if Compound-M's efficacy is dependent on PI3Kα, then cells lacking PI3Kα should become resistant to the compound's effects.

Experimental Workflow for CRISPR-Mediated Validation

This workflow outlines the key steps to generate a PIK3CA knockout cell line and assess the activity of Compound-M.

CRISPR_Workflow cluster_prep Phase 1: Tool Generation cluster_cell_line Phase 2: Cell Line Engineering cluster_validation Phase 3: Knockout Validation cluster_assay Phase 4: Phenotypic Assay sgRNA 1. sgRNA Design & Cloning (Target: PIK3CA Exon) Lenti 2. Lentivirus Production (sgRNA + Cas9) sgRNA->Lenti Transduce 3. Transduction (WT Cancer Cells) Lenti->Transduce Select 4. Selection & Expansion (Puromycin) Transduce->Select Isolate 5. Single-Cell Cloning Select->Isolate WB 6. Western Blot (PI3Kα protein loss) Isolate->WB Seq 7. Sanger Sequencing (Indel confirmation) Isolate->Seq Treat 8. Treat WT & KO Cells (Compound-M Dose-Response) WB->Treat Seq->Treat Viability 9. Cell Viability Assay (e.g., CellTiter-Glo) Treat->Viability Analysis 10. Data Analysis (Compare IC50 values) Viability->Analysis

Caption: CRISPR/Cas9 target validation workflow.

Protocol 1: Generation of PIK3CA Knockout Cell Line
  • sgRNA Design: Design at least two unique single guide RNAs (sgRNAs) targeting early, constitutive exons of PIK3CA. Use online tools like Synthego or CRISPOR to maximize on-target efficiency and minimize off-target effects.[1]

  • Cloning: Synthesize and clone the designed sgRNA sequences into a lentiviral vector that co-expresses Cas9 and a selection marker, such as puromycin resistance (e.g., lentiCRISPRv2).[2]

  • Lentivirus Production: Co-transfect the sgRNA/Cas9 plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells to produce high-titer lentiviral particles.

  • Transduction: Transduce the target cancer cell line (e.g., MCF7, which often harbors activating PIK3CA mutations) with the generated lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure single viral integration per cell.[3]

  • Selection: Two days post-transduction, apply puromycin selection to eliminate non-transduced cells.

  • Validation of Knockout:

    • Western Blot: After selection, lyse a population of cells and perform a Western blot to confirm the absence of the PI3Kα protein. Use an antibody specific for the p110α subunit (PI3Kα).[4][5]

    • Single-Cell Cloning: Plate the selected cells at a very low density to isolate and expand single-cell-derived colonies.[6]

    • Clonal Validation: Screen individual clones by Western blot to identify those with complete protein knockout. Confirm the genetic knockout by Sanger sequencing of the targeted genomic region to identify frameshift-inducing insertions or deletions (indels).[7]

Protocol 2: On-Target Activity Assay
  • Cell Plating: Seed Wild-Type (WT) and validated PIK3CA Knockout (KO) cells in parallel into 96-well plates at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of Compound-M (e.g., 10 concentrations ranging from 1 nM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Assess cell viability using a luminescent ATP-based assay such as CellTiter-Glo®.[8][9][10][11] This method measures the ATP content of the cell population, which is directly proportional to the number of metabolically active, viable cells.[8]

  • Data Analysis: Normalize the viability data to the vehicle-treated controls. Plot the dose-response curves for both WT and KO cell lines and calculate the half-maximal inhibitory concentration (IC50) for each.

Interpreting the Results

The expected outcome, if Compound-M is a true on-target PI3Kα inhibitor, is a significant rightward shift in the dose-response curve for the PIK3CA KO cells compared to the WT cells. This indicates that the KO cells, lacking the drug's target, are now resistant to the compound.

Cell LinePutative TargetExpected IC50 for Compound-MInterpretation
Wild-TypePI3Kα present~10 nMCompound-M is potent in cells with the target.
PIK3CA KOPI3Kα absent>10,000 nMLoss of target confers >1000-fold resistance, confirming on-target activity.

The PI3K/AKT Signaling Pathway

To fully appreciate the experiment, it's crucial to understand the pathway we are interrogating. PI3Kα, upon activation by receptor tyrosine kinases (RTKs), phosphorylates PIP2 to generate PIP3. This second messenger recruits and activates downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates to drive cell proliferation and survival. A direct PI3Kα inhibitor like Compound-M should block this entire cascade.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3Ka PI3Kα (p110α) Target of Compound-M RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates CompoundM Compound-M CompoundM->PI3Ka Inhibits PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates via PDK1 AKT AKT AKT->pAKT Downstream Downstream Effectors (mTOR, GSK3β, etc.) pAKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Sources

Comparative

independent replication of studies involving 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

Bioactivity Profiling & Synthetic Validation[1] Executive Summary This guide outlines the independent replication of synthesis and biological evaluation for 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one (CAS 886363-67-3...

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Profiling & Synthetic Validation[1]

Executive Summary

This guide outlines the independent replication of synthesis and biological evaluation for 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one (CAS 886363-67-3). This compound represents a critical scaffold in medicinal chemistry, specifically within the class of beta-amino amides derived from morpholine and piperazine. These moieties are pharmacophores frequently associated with antimicrobial activity, sigma receptor modulation, and multi-target CNS ligands.

This document provides a self-validating protocol for:

  • Chemical Synthesis: Via Aza-Michael addition (Green Chemistry approach).

  • Structural Validation: NMR/MS characterization standards.

  • Functional Assay: Antimicrobial Minimum Inhibitory Concentration (MIC) profiling.

  • Comparative Analysis: Benchmarking against lipophilic analogs (Piperidine derivatives) and standard controls.

Part 1: Technical Comparison & Alternatives

The following table contrasts the target compound with its structural analog (Piperidine variant) and a functional standard (Ciprofloxacin) to contextualize its performance in antimicrobial and solubility profiles.

FeatureTarget Compound (Morpholine Derivative)Alternative 1: Piperidine Analog Functional Standard: Ciprofloxacin
Structure 1-(Morpholin-4-yl)-3-(piperazin-1-yl)propan-1-one1-(Piperidin-1-yl)-3-(piperazin-1-yl)propan-1-oneFluoroquinolone Antibiotic
Key Property Hydrophilic (Morpholine oxygen accepts H-bonds)Lipophilic (Piperidine lacks ether oxygen)High Potency / Broad Spectrum
Solubility High (Aqueous/PBS compatible)Moderate (May require DMSO/Tween)Moderate (pH dependent)
Primary Application Lead optimization for ADME (solubility focus)Lead optimization for membrane permeabilityPositive Control for MIC Assays
Replication Focus Validating improved metabolic stability/solubilityValidating blood-brain barrier (BBB) penetrationValidating assay sensitivity
Part 2: Experimental Protocols (Replication)
A. Synthesis: The Aza-Michael Addition Protocol

Rationale: The most efficient route to 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one is the conjugate addition of piperazine to 4-acryloylmorpholine. This avoids the harsh conditions of Mannich reactions and minimizes byproducts.

Reagents:

  • 4-Acryloylmorpholine (1.0 equiv)

  • Piperazine (anhydrous, 1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Catalyst: Triethylamine (TEA) - Optional, only if kinetics are slow.

Step-by-Step Methodology:

  • Preparation: Dissolve Piperazine (10 mmol) in 20 mL of absolute Ethanol in a round-bottom flask. Ensure complete dissolution.

  • Addition: Add 4-Acryloylmorpholine (8.3 mmol) dropwise over 10 minutes at room temperature (25°C) under magnetic stirring.

    • Critical Control: Do not add all at once to prevent polymerization of the acrylamide.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The acrylamide spot should disappear.

  • Work-up: Evaporate the solvent under reduced pressure (Rotavap).

  • Purification: The residue is often an oil. Dissolve in minimal DCM and wash with water to remove excess piperazine. Dry organic layer over MgSO₄.

  • Crystallization: Convert to the dihydrochloride salt (2HCl) by adding 2M HCl in ether for stable storage and biological testing.

B. Analytical Validation (Self-Validating System)

Before biological testing, the compound must pass these checkpoints:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of vinylic protons (5.5–6.5 ppm) from acryloylmorpholine. Confirm the ethylene bridge triplets at ~2.6 ppm and ~3.4 ppm.

  • Mass Spectrometry (ESI-MS): Expect [M+H]⁺ peak at m/z ~228.17.

C. Biological Assay: Antimicrobial MIC Determination

Rationale: Morpholine-piperazine derivatives often exhibit bacteriostatic effects. This protocol replicates the antimicrobial screening described in recent literature (e.g., J. Pharm. Biomed. Anal.).

Workflow:

  • Inoculum Prep: Adjust bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well microtiter plate.

    • Rows A-F: Serial 2-fold dilutions of Target Compound (Start at 512 µg/mL down to 0.5 µg/mL).

    • Row G: Ciprofloxacin (Positive Control).

    • Row H: Solvent Control (DMSO/Water) + Sterility Control.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (OD₆₀₀).

    • Endpoint: The lowest concentration with no visible growth is the MIC.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the Synthesis and Screening workflow, highlighting the critical decision points (Checkpoints) that ensure data integrity.

ReplicationWorkflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation cluster_bioassay Phase 3: Bioassay RawMaterials Acryloylmorpholine + Piperazine Reaction Aza-Michael Addition (Reflux EtOH, 6h) RawMaterials->Reaction Purification Purification (HCl Salt Formation) Reaction->Purification NMR_Check ¹H NMR Checkpoint (No Vinyl Protons) Purification->NMR_Check NMR_Check->Reaction Fail (Incomplete) MS_Check MS Confirmation (m/z 228.17) NMR_Check->MS_Check Pass MIC_Assay MIC Assay (96-well Plate) MS_Check->MIC_Assay Pass Data_Analysis Data Comparison vs. Ciprofloxacin MIC_Assay->Data_Analysis

Caption: Integrated workflow for the synthesis, structural validation, and antimicrobial screening of the morpholine-piperazine derivative.

Part 4: Expert Insights on Causality

Why Morpholine? In drug design, replacing a piperidine ring (Alternative 1) with a morpholine ring (Target) lowers the LogP (lipophilicity). This is a strategic choice when a lead compound is too greasy or suffers from high metabolic clearance. The oxygen atom in morpholine acts as a hydrogen bond acceptor, improving solubility in aqueous media (plasma), which is critical for the bioavailability of antimicrobial agents.

The "Linker" Causality The propan-1-one chain (C3 linker with a ketone) is not merely a spacer. The carbonyl group provides rigidity and an additional hydrogen bond acceptor site, which often enhances binding affinity to target proteins (e.g., bacterial DNA gyrase or mammalian Sigma-1 receptors) compared to a simple alkyl chain.

References
  • PubChem. (n.d.).[1] 1-(Morpholin-4-yl)-3-(piperazin-1-yl)propan-1-one (Compound Summary).[1][2][3][4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Bonomo, M. G., et al. (2024).[6][7] New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.[6][8] Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 28, 2026, from [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.[6][8] Retrieved January 28, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

In the landscape of modern drug discovery, the development of selective kinase inhibitors is of paramount importance.[1] Kinases, a vast family of enzymes that regulate a majority of cellular processes, are crucial targe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of selective kinase inhibitors is of paramount importance.[1] Kinases, a vast family of enzymes that regulate a majority of cellular processes, are crucial targets for therapeutic intervention, particularly in oncology.[1][2] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting.[1] This guide provides an in-depth, experience-driven framework for assessing the kinase selectivity of a novel compound, 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one (hereafter referred to as Cmpd-X ), a synthetic molecule incorporating the privileged piperazine and morpholine scaffolds often found in biologically active compounds.[5]

This document is intended for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but also delve into the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to kinase inhibitor profiling.

Introduction to Cmpd-X and the Imperative of Kinase Selectivity

Cmpd-X is a novel small molecule featuring a morpholine and a piperazine moiety linked by a propan-1-one backbone. The piperazine ring is a common pharmacophore in medicinal chemistry, known for its versatile binding properties and presence in numerous therapeutic agents.[5] Similarly, morpholine derivatives have demonstrated a wide range of biological activities.[6][7] The combination of these two heterocyclic systems in Cmpd-X warrants a thorough investigation of its biological targets.

Given the structural motifs present in Cmpd-X, it is hypothesized to interact with the ATP-binding pocket of protein kinases. A critical step in the preclinical development of any potential kinase inhibitor is the comprehensive assessment of its selectivity across the human kinome. A highly selective inhibitor is invaluable both as a therapeutic candidate and as a chemical probe to dissect specific signaling pathways.[3][8] Conversely, a non-selective inhibitor may have limited clinical utility due to off-target toxicities.[1]

This guide will use the PIM kinase family as a primary, hypothetical target for Cmpd-X, based on the prevalence of similar scaffolds in known PIM inhibitors.[3][9] We will compare the selectivity profile of Cmpd-X against a well-characterized, selective PIM-1 inhibitor, Quercetagetin , and a broader-spectrum kinase inhibitor, Staurosporine , to provide a clear context for its performance.[10][11]

Experimental Design for Kinase Selectivity Profiling

A multi-tiered approach is essential for a thorough assessment of kinase inhibitor selectivity. We will employ both biochemical and cell-based assays to generate a comprehensive profile of Cmpd-X.

Tier 1: Broad Kinome Screening (Biochemical Assay)

The initial step is to screen Cmpd-X at a single, high concentration against a large, representative panel of kinases. This provides a broad overview of its potential targets and off-targets.

Rationale: A broad kinome scan is a cost-effective and efficient method to identify the primary kinase targets of a novel compound and to flag any potential for polypharmacology. This initial screen helps to prioritize subsequent, more detailed investigations.

Experimental Workflow: KinomeScan™ (Competitive Binding Assay)

A competitive binding assay is a powerful method to quantify the interaction of a compound with a kinase's ATP-binding site.[12] Unlike activity-based assays, binding assays are not dependent on the enzyme's catalytic activity and can be used for a wider range of kinases, including those that are difficult to assay functionally.[13]

DOT Diagram: Competitive Binding Assay Workflow

G cluster_prep Assay Preparation cluster_reaction Binding & Detection cluster_readout Data Acquisition Kinase Immobilized Kinase Incubation Incubation: Kinase + Ligand + Compound Kinase->Incubation Ligand Biotinylated Ligand Ligand->Incubation Compound Test Compound (Cmpd-X) Compound->Incubation Detection Detection: Streptavidin-conjugated Reporter Incubation->Detection Signal Signal Measurement Detection->Signal Analysis Data Analysis: % Inhibition Calculation Signal->Analysis

Caption: Workflow for a competitive kinase binding assay.

Step-by-Step Protocol:

  • Kinase Immobilization: A panel of recombinant human kinases is immobilized on a solid support (e.g., magnetic beads).

  • Compound Preparation: Cmpd-X is dissolved in DMSO to create a high-concentration stock solution.

  • Competitive Binding: The immobilized kinases are incubated with a fixed concentration of a biotinylated, broad-spectrum kinase inhibitor (the "tracer") and Cmpd-X at a final concentration of 10 µM.

  • Washing: Unbound compound and tracer are removed by washing.

  • Detection: A streptavidin-conjugated reporter molecule (e.g., linked to a fluorophore or enzyme) is added, which binds to the biotinylated tracer that remains bound to the kinase.

  • Signal Quantification: The reporter signal is measured using an appropriate plate reader. The signal is inversely proportional to the amount of Cmpd-X bound to the kinase.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a control with a high concentration of a known potent inhibitor (100% inhibition).

Tier 2: IC50 Determination for Primary Targets and Key Off-Targets (Biochemical Assay)

Based on the results of the broad kinome screen, dose-response curves are generated for the most potently inhibited kinases and any significant off-targets. This allows for the determination of the half-maximal inhibitory concentration (IC50).

Rationale: IC50 values provide a quantitative measure of a compound's potency against specific kinases. Comparing the IC50 for the primary target(s) to those of off-targets is the first step in quantifying selectivity.

Experimental Workflow: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14] It is a robust and widely used method for determining IC50 values.

DOT Diagram: ADP-Glo™ Kinase Assay Workflow

G cluster_kinase_reaction Kinase Reaction cluster_detection Luminescent Detection Start Start: Kinase + Substrate + ATP + Cmpd-X (serial dilution) Incubate1 Incubate at 30°C Start->Incubate1 Stop Stop Reaction: Add ADP-Glo™ Reagent Incubate1->Stop Incubate2 Incubate at RT Stop->Incubate2 Detect Add Kinase Detection Reagent Incubate2->Detect Incubate3 Incubate at RT Detect->Incubate3 Read Measure Luminescence Incubate3->Read

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of Cmpd-X in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP.

  • Initiation of Inhibition: Add the serially diluted Cmpd-X to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion (Step 2): Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the Cmpd-X concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Tier 3: Cellular Target Engagement and Selectivity (Cell-Based Assay)

To confirm that Cmpd-X can inhibit its target kinase(s) in a cellular context, a target engagement assay is performed. This is a crucial step to bridge the gap between biochemical activity and cellular efficacy.

Rationale: Biochemical assays use purified, recombinant enzymes and may not fully recapitulate the complex cellular environment.[15] Cell-based assays provide evidence that the compound is cell-permeable and can inhibit the target kinase in its native state, competing with high intracellular ATP concentrations.[16]

Experimental Workflow: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.

Step-by-Step Protocol:

  • Cell Line Engineering: Create a stable cell line expressing the target kinase (e.g., PIM-1) fused to NanoLuc® luciferase.

  • Cell Plating: Seed the engineered cells into a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to the cells.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by Cmpd-X leads to a decrease in the BRET signal. Plot the BRET ratio against the Cmpd-X concentration to determine the cellular IC50.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the selectivity of Cmpd-X to alternative compounds.

Kinome Selectivity Profile

The results from the broad kinome screen can be visualized as a "kinome tree" diagram, where inhibited kinases are highlighted. A more quantitative measure is the Selectivity Score (S-score) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 10 µM) by the total number of kinases tested.[8]

Table 1: Hypothetical Kinome Scan Data for Cmpd-X at 10 µM

CompoundNumber of Kinases TestedKinases with >90% InhibitionS-score (10)
Cmpd-X 403PIM-1, PIM-2, PIM-3, DYRK1A0.0099
Quercetagetin 403PIM-10.0025
Staurosporine 4032870.7122

This data is for illustrative purposes only.

Comparative IC50 Data

The IC50 values from the dose-response experiments should be compiled in a table for easy comparison.

Table 2: Hypothetical IC50 Values for Cmpd-X and Reference Compounds

KinaseCmpd-X IC50 (nM)Quercetagetin IC50 (nM)Staurosporine IC50 (nM)
PIM-1 50340[10]5
PIM-2 150>10,0008
PIM-3 80N/D6
DYRK1A 850N/D10
VEGFR2 >10,000>10,00020
p38α >10,000>10,00015

N/D = Not Determined. This data is for illustrative purposes only.

Cellular Target Engagement

The cellular IC50 values confirm on-target activity in a physiological setting.

Table 3: Hypothetical Cellular Target Engagement IC50 Values

TargetCmpd-X Cellular IC50 (nM)
PIM-1 250
DYRK1A 5,200

This data is for illustrative purposes only.

Interpretation and Conclusion

Based on the hypothetical data presented, Cmpd-X demonstrates potent inhibition of the PIM kinase family with a primary target of PIM-1. The selectivity score (S-score) of 0.0099 indicates a highly selective compound, far superior to the promiscuous inhibitor Staurosporine (S-score = 0.7122) and comparable to the selective inhibitor Quercetagetin (S-score = 0.0025).

The biochemical IC50 data reveals that Cmpd-X is a potent, nanomolar inhibitor of PIM-1, PIM-2, and PIM-3. A secondary off-target, DYRK1A, was identified with approximately 17-fold lower potency. The cellular target engagement data confirms that Cmpd-X is cell-permeable and can inhibit PIM-1 in living cells at a nanomolar concentration, with a significantly weaker effect on DYRK1A.

References

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket.
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.Molecular Cancer Therapeutics.
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.MDPI.
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors.Thieme Connect.
  • Assay Development for Protein Kinase Enzymes.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Kinase assays.BMG LABTECH.
  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications.Journal of Chemical and Pharmaceutical Research.
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP).Journal of Biomolecular Screening.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.Future Medicinal Chemistry.
  • Strategy toward Kinase-Selective Drug Discovery.
  • Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.Thermo Fisher Scientific.
  • Morpholines. Synthesis and Biological Activity.
  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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